![molecular formula C6H14ClNO2 B1373609 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride CAS No. 1334148-54-7](/img/structure/B1373609.png)
2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is a hydrochloride salt form of 2-Amino-1-(oxolan-3-yl)ethan-1-ol, which features an oxolane ring (a five-membered ring containing one oxygen atom) attached to an ethan-1-ol moiety with an amino group at the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of oxolane derivatives with amino alcohols under controlled conditions. One common method includes the reaction of oxolane-3-carboxylic acid with ethylene diamine, followed by reduction and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential as a lead compound in drug development, particularly in cancer therapies. Its structural features may allow it to interact effectively with various biological targets.
Preliminary studies indicate that 2-amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride may exhibit:
- Antimicrobial Properties : Investigated for effectiveness against various pathogens.
- Antiviral Activities : Potential interactions with viral proteins or nucleic acids that could inhibit viral replication.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate the introduction of additional chemical functionalities through various reactions.
Case Study 1: Antiviral Activity
A study conducted on the interaction of this compound with viral proteins showed promising results in inhibiting viral replication in vitro. The mechanism appears to involve binding to key enzymatic sites, thereby disrupting viral life cycles.
Case Study 2: Antimicrobial Properties
Research focusing on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria. The findings suggest that the oxolane ring enhances membrane permeability, allowing for better interaction with bacterial cells.
Mechanism of Action
The mechanism of action of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride: Similar structure but with a different substitution pattern on the oxolane ring.
2-(oxolan-3-yl)ethan-1-ol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Biological Activity
2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride, also known as (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol, is an organic compound characterized by its amino group and a tetrahydrofuran (oxolane) ring. With a molecular weight of approximately 115.17 g/mol, this compound has gained attention for its potential therapeutic applications due to its unique structural features that may influence biological interactions.
Structural Characteristics
The presence of the oxolane ring and the amino group in 2-amino-1-(oxolan-3-yl)ethan-1-ol contributes significantly to its biological activity. The compound's stereochemistry, particularly the chiral center adjacent to the amino group, plays a crucial role in its interactions with biological targets, including proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. It has been shown to interact with various biological macromolecules, potentially influencing cellular functions through downstream signaling pathways. These interactions are vital for understanding the therapeutic potential of the compound, particularly in areas such as cancer therapy and antimicrobial applications .
Biological Activity Overview
Research into the biological activity of this compound is ongoing, with preliminary studies suggesting several potential applications:
Antimicrobial Properties
Initial investigations indicate that the compound may exhibit antimicrobial effects. Studies are being conducted to evaluate its efficacy against various bacterial strains and viruses, which could position it as a candidate for new antimicrobial agents.
Antiviral Activity
There is emerging evidence suggesting that 2-amino-1-(oxolan-3-yl)ethan-1-ol may possess antiviral properties. Its mechanism appears to involve binding to viral proteins, thereby inhibiting viral replication and entry into host cells.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of 2-amino-1-(oxolan-3-yl)ethan-1-ol:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
Study 2 | Antiviral Mechanism | Showed binding affinity to viral proteins, suggesting potential for therapeutic use against specific viruses. |
Study 3 | Enzyme Interaction | Identified modulation of specific enzymes involved in metabolic pathways, indicating broader biochemical implications. |
Interaction Studies
Interaction studies have focused on how 2-amino-1-(oxolan-3-yl)ethan-1-ol binds with enzymes or receptors. Preliminary findings suggest that it may modulate their activity, thereby influencing various biochemical pathways essential for cellular function. Understanding these interactions is crucial for evaluating its therapeutic potential.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-2-(oxolan-3-yl)ethan-1-ol | Contains an additional hydroxyl group | Different reactivity due to the presence of two functional groups |
2-(Oxolan-3-yl)ethanol | Lacks an amino group | Primarily used as a solvent or reagent rather than a bioactive compound |
Properties
IUPAC Name |
2-amino-1-(oxolan-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUNIQMWTPCNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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